Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 2-(pyridin-4-yl)piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their conversion to the final product. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues like tryptophan and phenylalanine .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine: A basic structure found in many pharmaceuticals.
Pyridine: A heterocyclic aromatic compound with various applications in chemistry and medicine.
Uniqueness
Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate is unique due to its specific structure, which combines the benzyl, pyridine, and piperidine moieties. This combination provides the compound with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 2-pyridin-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2 |
InChI Key |
BYLYKUYMXTUTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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